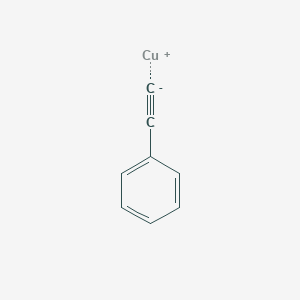

Copper(I) phenylacetylide

Vue d'ensemble

Description

Copper(I) phenylacetylide is a chemical compound that participates in efficient coupling with a range of aryl iodides and bromides to give substituted tolanes. If these tolanes possess an ortho amino or hydroxy group, they can be thermolyzed to yield 2-phenylbenzofurans, -indoles, and -furo [3,2-b]pyridines .

Synthesis Analysis

Copper(I) phenylacetylide is produced from the reaction of basic copper(I) oxide (CU₂O) with the weak acid phenylacetylene in ethanol, with a sulfuric acid catalyst . The ligand properties were explored in the complexation of copper phenylacetylide, which is relevant as an intermediate in the Cu(I) catalyzed CO2 addition to phenylacetylene .Molecular Structure Analysis

The molecular structure of Copper(I) phenylacetylide has been studied using NMR parameters of the corresponding seleno-phosphoranes amended by cyclovoltammetry .Chemical Reactions Analysis

Copper(I) phenylacetylide reacts with nitrones to give cis-β-lactams . It also participates in the copper(I) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne .Physical And Chemical Properties Analysis

Copper(I) phenylacetylide is a yellow crystal . It is soluble in acetone and acetonitrile but insoluble in water .Applications De Recherche Scientifique

Intermediate in Cu(I) Catalyzed CO2 Addition

Copper(I) phenylacetylide is relevant as an intermediate in the Cu(I) catalyzed CO2 addition to phenylacetylene . This process is important in the field of organic synthesis, where it can be used to create a variety of complex molecules.

Synthesis of Substituted Tolanes

Copper(I) phenylacetylide participates in efficient coupling with a range of aryl iodides and bromides to give substituted tolanes . Tolanes are a class of organic compounds that have a wide range of applications in the field of organic synthesis.

Production of Heterocyclic Compounds

If the substituted tolanes possess an ortho amino or hydroxy group, they can be thermolyzed to yield 2-phenylbenzofurans, -indoles, and -furo [3,2-b]pyridines . These heterocyclic compounds are important in various fields, including pharmaceuticals and materials science.

Synthesis of 5-Allyl-1,2,3-Triazoles

Copper(I) phenylacetylide can be used in one-pot three-component reactions to synthesize 5-allyl-1,2,3-triazoles . These triazoles can be further transformed into a variety of 1,2,3-triazole-fused bi-/tricyclic scaffolds, which are useful in a variety of applications, including drug discovery and materials science.

Luminescent Properties

The complexes formed by the complexation of copper phenylacetylide feature luminescent properties, albeit with limited quantum yield . This property could be exploited in the development of new materials for optoelectronic devices.

Role in Medical Chemistry and Drug Development

Copper(I) phenylacetylide plays an important role in medical chemistry, pharmaceutical manufacturing, and drug development . It’s used in the synthesis of various drugs and therapeutic agents.

Mécanisme D'action

Target of Action

Copper(I) phenylacetylide is a chemical compound that plays an important role in various fields such as medical chemistry, pharmaceutical manufacturing, drug development, and general chemical synthesis . The primary targets of Copper(I) phenylacetylide are aryl iodides and bromides . It participates in efficient coupling with these targets to give substituted tolanes .

Mode of Action

Copper(I) phenylacetylide interacts with its targets (aryl iodides and bromides) through a process known as coupling . This interaction results in the formation of substituted tolanes . If these tolanes possess an ortho amino or hydroxy group, they can be thermolyzed to yield 2-phenylbenzofurans, -indoles, and -furo [3,2-b]pyridines .

Biochemical Pathways

The biochemical pathways affected by Copper(I) phenylacetylide involve the Cu(I) catalyzed CO2 addition to phenylacetylene . This compound is relevant as an intermediate in this pathway . The incorporation of the Cu–O bond optimized the electron structure of Copper(I) phenylacetylide, facilitating exciton dissociation and charge transfer .

Pharmacokinetics

It is known that copper(i) phenylacetylide is produced from the reaction of basic copper(i) oxide cu₂o, with the weak acid phenylacetylene in ethanol, with a sulfuric acid catalyst .

Result of Action

The result of Copper(I) phenylacetylide’s action is the formation of various compounds depending on the presence of certain groups in the tolanes. If the tolanes possess an ortho amino or hydroxy group, they can be thermolyzed to yield 2-phenylbenzofurans, -indoles, and -furo [3,2-b]pyridines .

Action Environment

The action of Copper(I) phenylacetylide can be influenced by environmental factors. For instance, the compound has been used as a promising photocatalyst for environmental remediation . The introduction of a functional Cu–O bond into Copper(I) phenylacetylide by creatively converting the adsorbed oxygen on the surface of the compound into a Cu–O bond enhances the efficiency of Cr (VI) photoreduction, PPCPs photodegradation, and dyes photodegradation through a facile vacuum activating method .

Safety and Hazards

Orientations Futures

Copper(I) phenylacetylide has been used in various research studies, including the synthesis of amides through visible light-mediated radical reactions . Its potential applications in medicinal chemistry, pharmaceutical manufacturing, drug development, and general chemical synthesis make it a promising area for future research .

Propriétés

IUPAC Name |

copper(1+);ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5.Cu/c1-2-8-6-4-3-5-7-8;/h3-7H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFLVZUJLUPAJNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#CC1=CC=CC=C1.[Cu+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cu | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Copper(I) phenylacetylide | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,44R,47S,50S,53S,56R,65S,70S)-44-amino-47-(4-aminobutyl)-37-(2-amino-2-oxoethyl)-50-(3-amino-3-oxopropyl)-4,16,22-tribenzyl-31-[(S)-carboxy(hydroxy)methyl]-70-methyl-2,5,8,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-octadecaoxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptacontane-65-carboxylic acid](/img/structure/B1143429.png)

![[(5R,10R,13R,17R)-10,13-Dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1143452.png)